molecular formula C13H15N3O4 B2868456 2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-12-4

2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2868456
CAS No.: 886896-12-4
M. Wt: 277.28
InChI Key: HDRAWKJDEJHPFX-UHFFFAOYSA-N
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Description

2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused heterocyclic structure known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde or ketone. The subsequent steps involve functional group modifications to introduce the hydroxy, hydroxypropyl, and carboxamide groups.

Key reaction conditions include:

    Cyclization: Often performed under acidic or basic conditions, sometimes using catalysts like Lewis acids.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This could include:

    Batch or Continuous Flow Processes: To enhance efficiency and control over reaction conditions.

    Catalyst Optimization: Using more efficient or reusable catalysts to reduce costs and environmental impact.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxypropyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Alkylating Agents: Propylene oxide, alkyl halides.

Major Products

    Oxidation Products: Ketones or aldehydes depending on the position of the hydroxyl group.

    Reduction Products: Alcohols from the reduction of carbonyl groups.

    Substitution Products: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its biological activity.

    Pharmacology: Studied for its potential effects on various biological targets, including enzymes and receptors.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules or materials.

    Biological Research: Investigated for its interactions with biomolecules and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the hydroxypropyl group, which may affect its solubility and biological activity.

    N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the hydroxyl group at the 2-position, potentially altering its reactivity and interaction with biological targets.

    8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide:

Uniqueness

The presence of both hydroxy and hydroxypropyl groups in 2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide enhances its solubility, reactivity, and potential for biological interactions, making it a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

2-hydroxy-N-(3-hydroxypropyl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-8-3-5-16-9(7-8)15-12(19)10(13(16)20)11(18)14-4-2-6-17/h3,5,7,17,19H,2,4,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRAWKJDEJHPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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